

Spectroscopic Analysis of m-Dibromobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dibromobenzene

Cat. No.: B047543

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for m-dibromobenzene (**1,3-dibromobenzene**), a key intermediate in organic synthesis. The document details the nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data for this compound. Standardized experimental protocols for acquiring these spectra are presented, along with a thorough interpretation of the data. This guide is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for the structural elucidation and characterization of organic molecules.

Introduction

m-Dibromobenzene ($C_6H_4Br_2$) is an aromatic compound in which two bromine atoms are substituted at positions 1 and 3 of the benzene ring.^[1] Accurate and comprehensive spectroscopic data are crucial for its identification, purity assessment, and as a reference for the characterization of its derivatives. This guide presents a detailed analysis of its 1H NMR, ^{13}C NMR, FT-IR, and EI-MS spectra.

Spectroscopic Data

The following sections summarize the key spectroscopic data for m-dibromobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ^1H NMR spectrum of m-dibromobenzene in deuterated chloroform (CDCl_3) exhibits three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring.[\[2\]](#)

Table 1: ^1H NMR Spectroscopic Data for m-Dibromobenzene.[\[2\]](#)

Signal	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Integration	Assignment
A	7.658	Triplet (t)	$J(\text{A,B}) \approx 1.8$	1H	H-2
B	7.410	Doublet of doublets (dd)	$J(\text{B,C}) \approx 8.0$, $J(\text{B,A}) \approx 1.8$	2H	H-4, H-6
C	7.094	Triplet (t)	$J(\text{C,B}) \approx 8.0$	1H	H-5

Note: Data acquired at 89.56 MHz in CDCl_3 . Slight variations in chemical shifts and coupling constants can be observed at different spectrometer frequencies (e.g., 300 MHz).[\[2\]](#)

The proton-decoupled ^{13}C NMR spectrum of m-dibromobenzene shows four signals, corresponding to the four unique carbon environments in the molecule.[\[3\]](#)[\[4\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for m-Dibromobenzene.[\[3\]](#)

Chemical Shift (δ , ppm)	Assignment
134.7	C-2
131.5	C-5
130.6	C-4, C-6
121.9	C-1, C-3

Infrared (IR) Spectroscopy

The FT-IR spectrum of m-dibromobenzene displays characteristic absorption bands corresponding to the vibrational modes of the aromatic ring and the carbon-bromine bonds. A comprehensive analysis of the vibrational spectra of m-dibromobenzene has been performed using both experimental techniques and density functional theory (DFT) calculations.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 3: Key FT-IR Absorption Bands for m-Dibromobenzene.[\[7\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment (Vibrational Mode)
~3060	Medium	Aromatic C-H stretch
~1570	Strong	Aromatic C=C ring stretch
~1450	Strong	Aromatic C=C ring stretch
~1150	Medium	In-plane C-H bend
~870	Strong	Out-of-plane C-H bend (isolated H)
~770	Strong	Out-of-plane C-H bend (adjacent H's)
~670	Strong	C-Br stretch

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of m-dibromobenzene results in a characteristic molecular ion peak and several fragment ions. The presence of two bromine atoms leads to a distinctive isotopic pattern for the molecular ion and bromine-containing fragments.

Table 4: Mass Spectrometry Data for m-Dibromobenzene (EI-MS).[\[9\]](#)

m/z	Relative Intensity (%)	Assignment
238	~50	[C ₆ H ₄ ⁸¹ Br ₂] ⁺ (M+4)
236	100	[C ₆ H ₄ ⁷⁹ Br ⁸¹ Br] ⁺ (M+2)
234	~50	[C ₆ H ₄ ⁷⁹ Br ₂] ⁺ (M)
157	~45	[C ₆ H ₄ ⁸¹ Br] ⁺
155	~45	[C ₆ H ₄ ⁷⁹ Br] ⁺
76	~25	[C ₆ H ₄] ⁺
75	~35	[C ₆ H ₃] ⁺
50	~30	[C ₄ H ₂] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific instrumentation used.

NMR Spectroscopy

Sample Preparation: A solution of m-dibromobenzene is prepared by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the spectrum to the residual solvent peak.

¹H NMR Acquisition:

- **Spectrometer:** A 300 MHz or higher field NMR spectrometer.
- **Pulse Sequence:** Standard single-pulse sequence.
- **Acquisition Time:** 2-4 seconds.
- **Relaxation Delay:** 1-5 seconds.

- Number of Scans: 8-16, depending on the desired signal-to-noise ratio.
- Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

- Spectrometer: A 75 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard proton-decoupled pulse sequence.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128-1024, due to the low natural abundance of ¹³C.
- Spectral Width: 0-200 ppm.

FT-IR Spectroscopy

Sample Preparation: For a liquid sample like m-dibromobenzene, the spectrum can be obtained using the neat liquid. A thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr) that are transparent to infrared radiation.[10][11][12]

Data Acquisition:

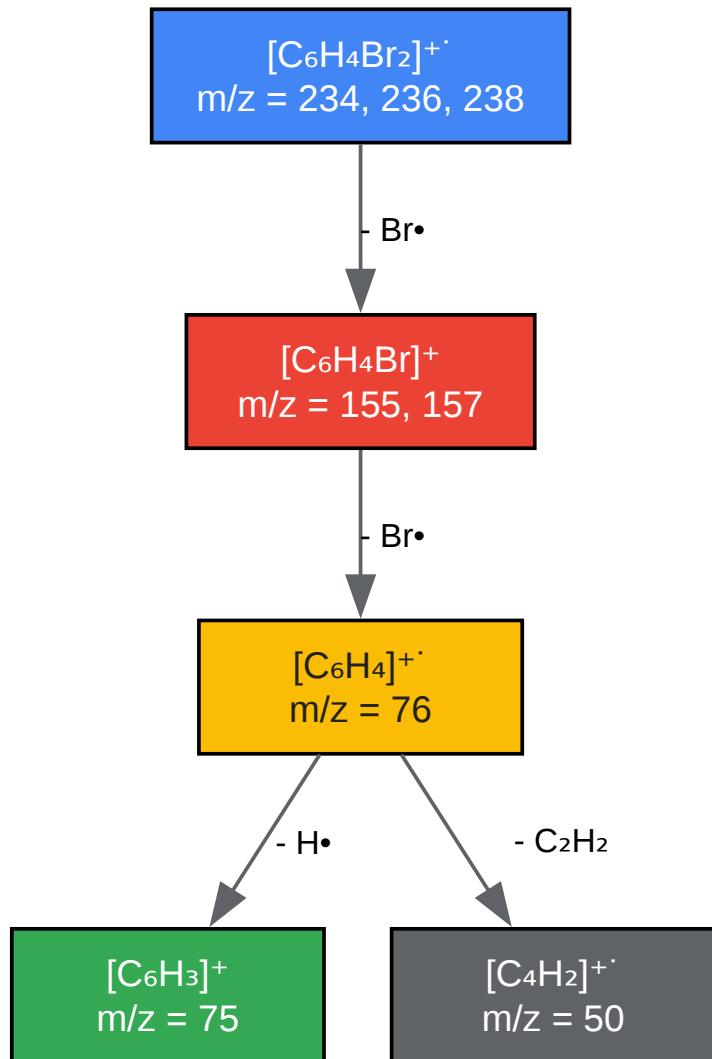
- Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean salt plates is recorded prior to the sample spectrum and automatically subtracted.[11]

Mass Spectrometry

Sample Introduction and Ionization: m-Dibromobenzene is a volatile liquid, making it suitable for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

[13]

GC-MS Parameters:


- GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-300.
- Ion Source Temperature: 230 °C.[13]

Visualization of Spectroscopic Pathways

The following diagrams illustrate the signaling pathways in NMR and the fragmentation pathway in mass spectrometry.

Caption: ^1H NMR coupling interactions in m-dibromobenzene.

Mass Spectrometry Fragmentation of m-Dibromobenzene

[Click to download full resolution via product page](#)

Caption: Proposed EI fragmentation pathway for m-dibromobenzene.

Conclusion

The spectroscopic data and protocols presented in this guide provide a robust framework for the identification and characterization of m-dibromobenzene. The 1H and ^{13}C NMR spectra confirm the substitution pattern of the aromatic ring, the FT-IR spectrum details the characteristic vibrational modes, and the EI-MS data provide information on the molecular weight and fragmentation pattern. These data are essential for quality control in synthetic processes and for the structural elucidation of related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Dibromobenzene | C6H4Br2 | CID 7927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dibromobenzene(108-36-1) 1H NMR [m.chemicalbook.com]
- 3. homework.study.com [homework.study.com]
- 4. 1,3-Dibromobenzene(108-36-1) 13C NMR spectrum [chemicalbook.com]
- 5. Experimental and theoretical investigations on the vibrational and electronic spectra of 1,3-dibromobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. Benzene, 1,3-dibromo- [webbook.nist.gov]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of m-Dibromobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b047543#spectroscopic-data-for-m-dibromobenzene-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com